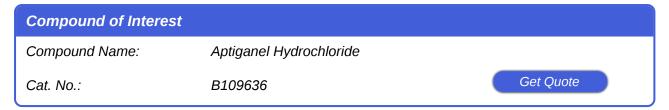


Re-evaluating the Therapeutic Window of CNS 1102: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



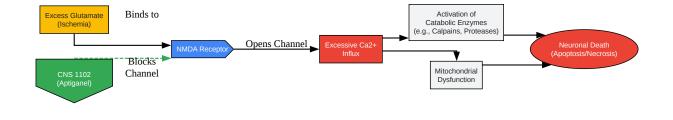
For Researchers, Scientists, and Drug Development Professionals

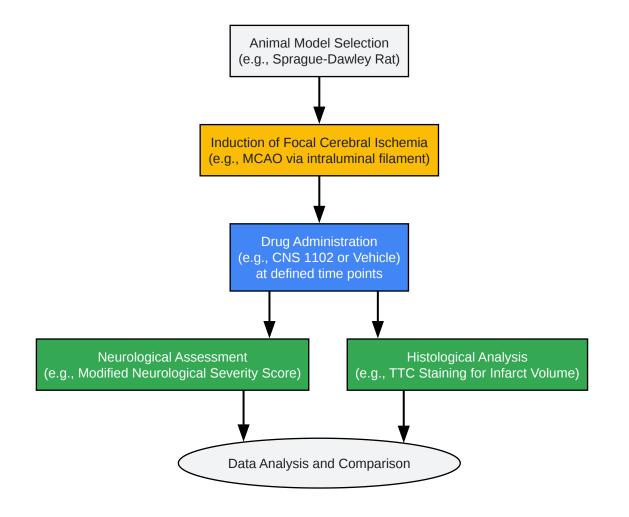
The quest for effective neuroprotective agents in the treatment of acute ischemic stroke has been fraught with challenges, marked by a history of promising preclinical results that failed to translate into clinical success. CNS 1102 (**Aptiganel Hydrochloride**), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, represents a key example of this translational gap. This guide provides a comprehensive re-evaluation of the therapeutic window of CNS 1102 by objectively comparing its performance with other NMDA receptor antagonists—Selfotel, Eliprodil, and Dizocilpine (MK-801)—and delves into the experimental data that defined their development.

Mechanism of Action: Targeting Glutamate Excitotoxicity

Ischemic stroke triggers a cascade of neurotoxic events, with excessive glutamate release playing a central role. Glutamate over-activates NMDA receptors, leading to a massive influx of calcium ions (Ca2+), which in turn activates various downstream catabolic processes, culminating in neuronal death.[1][2] CNS 1102 and its counterparts act by blocking the ion channel of the NMDA receptor, thereby mitigating this excitotoxic cascade.







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